Ethyl benzenesulfonate

説明

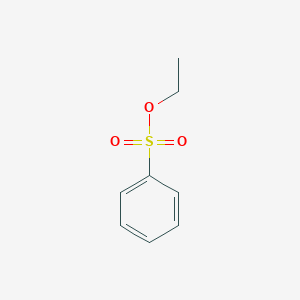

Structure

3D Structure

特性

IUPAC Name |

ethyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRMBCMMABGNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075428 | |

| Record name | Benzenesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-46-8 | |

| Record name | Ethyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL BENZENESULFONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09424QHU6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Benzenesulfonate (CAS 515-46-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl benzenesulfonate (B1194179) (EBS), with the Chemical Abstracts Service (CAS) number 515-46-8, is an aromatic sulfonate ester of significant interest in the fields of organic synthesis and pharmaceutical development. While a valuable ethylating agent and intermediate, its primary relevance in the pharmaceutical industry is as a potential genotoxic impurity (PGI). Understanding its chemical properties, synthesis, analytical detection, and toxicological implications is crucial for ensuring the safety and quality of drug substances. This technical guide provides a comprehensive overview of ethyl benzenesulfonate, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of genotoxicity and the cellular pathways that respond to the DNA damage it may cause.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 515-46-8 | [2] |

| Molecular Formula | C₈H₁₀O₃S | [2] |

| Molecular Weight | 186.23 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzenesulfonic acid ethyl ester, Ethyl benzenesulphonate, Ethyl Phenylsulfonate, NSC 3217 | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 156 °C at 15 mmHg | [1] |

| Density | 1.22 g/cm³ | [1] |

| Refractive Index | 1.5090-1.5110 | [1] |

| Solubility | Soluble in many organic solvents like alcohols and ethers. Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297). Water solubility is 1.376 g/L at 25 °C. | [1][3] |

| InChI | InChI=1S/C8H10O3S/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | [2] |

| InChIKey | XDRMBCMMABGNMM-UHFFFAOYSA-N | [2] |

| SMILES | CCOS(=O)(=O)C1=CC=CC=C1 | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of benzenesulfonyl chloride with ethanol (B145695). The following is a detailed experimental protocol.

Synthesis of Benzenesulfonyl Chloride (Precursor)

Benzenesulfonyl chloride can be prepared from sodium benzenesulfonate and phosphorus pentachloride.[4]

Materials:

-

Sodium benzenesulfonate (dried at 140°C for 3 hours)

-

Phosphorus pentachloride

-

Ice

-

Water

Procedure:

-

In a 2-L round-bottomed flask, place a mixture of 250 g (1.2 moles) of finely divided phosphorus pentachloride and 450 g (2.5 moles) of dried sodium benzenesulfonate.[4]

-

Heat the mixture in an oil bath at 170–180°C for fifteen hours with a reflux condenser attached.[4]

-

After cooling, add 1 L of water with 1 kg of cracked ice to the reaction mixture.[4]

-

The benzenesulfonyl chloride will sink to the bottom. Separate the product, wash it once with water, and filter if necessary.[4]

-

Purify the crude benzenesulfonyl chloride by distillation under reduced pressure, collecting the fraction boiling between 145–150°C at 45 mmHg.[4]

Synthesis of this compound

This procedure is adapted from general esterification protocols of acid chlorides.

Materials:

-

Benzenesulfonyl chloride

-

Absolute ethanol

-

Pyridine (B92270) (or another suitable base)

-

Anhydrous diethyl ether

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzenesulfonyl chloride (1 equivalent) in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a solution of absolute ethanol (1.1 equivalents) and pyridine (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred solution of benzenesulfonyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

-

Wash the filtrate sequentially with 5% hydrochloric acid solution, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified by one of the following methods:

-

Vacuum Distillation: Distill the crude product under reduced pressure. This is an effective method for separating the ester from non-volatile impurities.[4]

-

Flash Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica (B1680970) gel, typically using a mixture of hexanes and ethyl acetate as the eluent.[5]

Analytical Methodologies

As a potential genotoxic impurity, the sensitive and accurate quantification of this compound in active pharmaceutical ingredients (APIs) is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

Experimental Conditions (Example):

-

Column: DB-1701 capillary column.[6]

-

Injection Mode: Splitless.[7]

-

Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 220°C at 20°C/minute and held for 11 minutes, followed by a ramp to 240°C at 20°C/minute and held for 9 minutes.[6]

-

Injector Temperature: 240°C.[6]

-

Ion Source Temperature: 230°C.[7]

-

Interface Temperature: 280°C.[7]

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. For this compound, characteristic ions such as m/z 141, 77, and 95 can be monitored.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation: A high-performance liquid chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or tandem mass spectrometer).

Experimental Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like ammonium (B1175870) acetate to promote ionization.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode, where this compound can be detected as its ammonium adduct [M+NH₄]⁺.[8]

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Genotoxicity and Cellular Response Pathways

This compound belongs to the class of sulfonate esters, which are recognized as potentially genotoxic alkylating agents.[9] Their genotoxicity stems from their ability to transfer an ethyl group to nucleophilic sites on DNA bases.

Mechanism of Genotoxicity: DNA Alkylation

The primary mechanism of genotoxicity for this compound is through DNA alkylation. The electrophilic ethyl group can react with nucleophilic centers in DNA, with the N7 position of guanine (B1146940) being a common target.[10] This leads to the formation of DNA adducts, such as 7-ethylguanine.[3] These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired.[11]

Cellular Response to DNA Alkylation Damage

Cells have evolved sophisticated DNA damage response (DDR) and repair pathways to counteract the harmful effects of alkylating agents. The formation of DNA adducts by agents like this compound triggers a complex signaling network aimed at repairing the damage or, if the damage is too severe, inducing cell cycle arrest or apoptosis.

Key pathways involved include:

-

Base Excision Repair (BER): This is a primary pathway for repairing small, non-helix-distorting base lesions, including many N-alkylated adducts. The process is initiated by DNA glycosylases that recognize and remove the damaged base.[12][13]

-

Nucleotide Excision Repair (NER): This pathway handles bulkier adducts that distort the DNA helix.[7]

-

Direct Reversal: The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) can directly remove alkyl groups from the O⁶ position of guanine, although its efficiency for ethyl groups may vary.[12][13]

-

DNA Damage Signaling: Sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated by DNA damage and initiate a signaling cascade that involves downstream effectors like the tumor suppressor protein p53. This can lead to cell cycle arrest, providing time for DNA repair, or trigger apoptosis to eliminate heavily damaged cells.[14]

Genotoxicity Assays

To assess the mutagenic potential of this compound and other substances, standard genotoxicity assays are employed.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate the mutagenic properties of a chemical.[15] It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test assesses the ability of the chemical to cause a reverse mutation that restores the bacterium's ability to produce histidine and thus grow on a histidine-free medium.[15]

Experimental Workflow:

-

Preparation: Prepare cultures of the Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and the test compound at various concentrations.[16] The assay is performed with and without the addition of a metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism.[16]

-

Exposure: The bacterial culture, the test compound, and a small amount of histidine (to allow for a few initial cell divisions) are mixed with molten top agar (B569324).[15]

-

Plating: The mixture is poured onto a minimal glucose agar plate.[15]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[15]

-

Analysis: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[16]

In Vitro Micronucleus Test

This assay is used to detect chromosomal damage in mammalian cells.[17] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosomal breaks) or aneugenic (causes chromosome loss).[17]

Experimental Protocol:

-

Cell Culture: Mammalian cells (e.g., mouse lymphoma L5178Y cells or human peripheral blood lymphocytes) are cultured.[17]

-

Treatment: The cells are exposed to various concentrations of this compound for a defined period.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei that have formed during the preceding mitosis.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The number of micronuclei in a large population of cells (typically 1000-2000) is scored under a microscope.[17] A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates genotoxicity.

Conclusion

This compound is a compound of dual significance. In synthetic organic chemistry, it serves as a useful reagent. However, in the context of drug development, it is primarily viewed as a process-related impurity with the potential for genotoxicity. Its ability to act as an alkylating agent necessitates strict control of its levels in pharmaceutical products. A thorough understanding of its synthesis, purification, and analytical detection, coupled with an appreciation for its potential to damage DNA and trigger cellular response pathways, is essential for ensuring the safety and efficacy of therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in managing the risks associated with this and similar potentially genotoxic impurities.

References

- 1. Ames test and SOS Chromotest to evaluate the genotoxicity effect of synthesized series of antibacterial sulfonamides | ASJP [asjp.cerist.dz]

- 2. This compound | C8H10O3S | CID 10585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]

- 11. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways | MDPI [mdpi.com]

- 14. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. future4200.com [future4200.com]

Ethyl benzenesulfonate physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Benzenesulfonate (B1194179)

Introduction

Ethyl benzenesulfonate (CAS No. 515-46-8) is an aromatic sulfonate ester that serves as a versatile compound in organic chemistry.[1] It is characterized by a benzene (B151609) ring attached to a sulfonate group, which is in turn esterified with an ethyl group.[1] This structure imparts a unique combination of polarity and reactivity, making it a subject of interest in various chemical applications, including as a surfactant in cleaning products, an intermediate in the synthesis of pharmaceuticals and dyes, and as a potential genotoxic impurity (PGI) in drug substances.[2][3][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key reactions, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow, clear oily liquid at room temperature.[1][2][5] It is a polar organic compound, a characteristic that significantly influences its solubility.[1] While it is soluble in water, its solubility is also notable in many organic solvents such as alcohols, ethers, chloroform, and ethyl acetate.[1][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [6] |

| Synonyms | Benzenesulfonic acid ethyl ester, Ethyl phenylsulfonate | [6][7][8] |

| CAS Number | 515-46-8 | [7][8][9] |

| Molecular Formula | C₈H₁₀O₃S | [8][9] |

| Molecular Weight | 186.23 g/mol | [6][7][9] |

| Appearance | Colorless to pale yellow clear liquid/oil | [1][2][5] |

| Boiling Point | 255.65 °C (at 760 mmHg, predicted)[1]; 156 °C (at 15 mmHg) | [3][5] |

| Melting Point | -17.50 °C (predicted) | [1] |

| Density | 1.1833 g/cm³[1]; 1.22 g/cm³ | [3] |

| Refractive Index (n20D) | 1.51 | [5][10] |

| Water Solubility | 1.376 - 2.0 g/L (at 25 °C) | [2][3] |

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the sulfonate ester group. This group makes the compound a versatile electrophile in nucleophilic substitution reactions.[1]

Hydrolysis

This compound undergoes hydrolysis in aqueous solutions, a reaction that has been studied to understand its stability and degradation pathways. The rate of hydrolysis is dependent on temperature.[11] This reaction is significant as it represents a primary degradation pathway and is crucial for assessing the compound's persistence and potential as a genotoxic impurity, where its removal via hydrolysis is a key consideration.[12]

The hydrolysis of this compound proceeds via the nucleophilic attack of water on the sulfur atom, leading to the formation of benzenesulfonic acid and ethanol (B145695).

Caption: Hydrolysis of this compound.

Other Reactions

As an effective alkylating agent, this compound can participate in various organic reactions. It can react with nucleophiles other than water, such as in the alkylation of imidazole (B134444) derivatives.[10] It is also used in the synthesis of other compounds; for example, it can be used to produce benzenethiol (B1682325) in a reaction with triphenylphosphine (B44618) and iodine.[2] The sulfonate group enhances the compound's chemical stability compared to alkyl halides.[1]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. Key spectral information is summarized below.

| Spectroscopic Technique | Key Features and Data Points | Reference(s) |

| ¹H NMR | Data available for structural elucidation. | [13][14] |

| ¹³C NMR | Data available for structural elucidation. | [6][14] |

| Infrared (IR) Spectroscopy | FTIR spectra available (Neat, Capillary Cell). | [6] |

| Mass Spectrometry (MS) | Electron Ionization (EI) data available. Key m/z peaks: 77 (base peak), 141, 78. | [6][15] |

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of benzenesulfonyl chloride with ethanol.[2][11] Pyridine (B92270) is often used as a reagent in this reaction, which is typically carried out at low temperatures.[2]

Methodology:

-

Reactant Preparation: Purified benzenesulfonyl chloride and ethanol are used as starting materials.[11]

-

Reaction: Benzenesulfonyl chloride is reacted with ethanol in the presence of a base like pyridine. The reaction is often conducted at a reduced temperature (e.g., -5 °C) to control its exothermicity.[2]

-

Work-up: After the reaction is complete, the mixture is typically washed to remove the pyridine hydrochloride salt and any unreacted starting materials.

-

Purification: The crude product is purified, commonly by vacuum distillation, to yield pure this compound.[11]

Caption: Synthesis and Purification Workflow.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its potential as a genotoxic impurity in active pharmaceutical ingredients (APIs), sensitive analytical methods are required for its detection and quantification.[4] GC-MS is a highly effective technique for this purpose.[4][16]

Methodology:

-

Sample Preparation: The API sample is dissolved in a suitable solvent. For trace analysis, a concentration of the API is prepared (e.g., 10 mg/mL).

-

GC Separation: The sample is injected into a gas chromatograph. A capillary column (e.g., Rtx-200) is used to separate this compound from the sample matrix.[4] The oven temperature is programmed to ramp up to ensure good separation.[16]

-

MS Detection: The separated components are introduced into a mass spectrometer. The instrument is often operated in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of this compound (e.g., m/z 141).[4]

-

Quantification: A calibration curve is generated using certified reference standards of this compound to quantify its amount in the sample.[17]

Caption: GC-MS Analysis Workflow.

Safety and Handling

This compound is classified as harmful if swallowed.[6] It is also reported to be irritating to the eyes, respiratory system, and skin.[2]

-

Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area, preferably under a chemical fume hood.[18][19]

-

Personal Protective Equipment (PPE): Safety glasses, protective gloves, and a protective suit are recommended.[18]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. It should be stored under an inert atmosphere as it can be sensitive to moisture.[5][18]

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it useful in chemical synthesis. Its role as a potential genotoxic impurity necessitates a thorough understanding of its reactivity, particularly its hydrolysis, and the availability of robust analytical methods for its detection at trace levels. The information presented in this guide, including tabulated data and procedural workflows, provides a solid foundation for researchers and professionals working with this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. guidechem.com [guidechem.com]

- 3. Ethyl benzenesulphonate | 515-46-8 [chemicalbook.com]

- 4. shimadzu.com [shimadzu.com]

- 5. This compound | 515-46-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | C8H10O3S | CID 10585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Benzenesulfonic acid ethyl ester, Ethyl phenylsulfonate [sigmaaldrich.com]

- 8. This compound [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. jk-sci.com [jk-sci.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. enovatia.com [enovatia.com]

- 13. Ethyl benzenesulphonate(515-46-8) 1H NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. This compound [webbook.nist.gov]

- 16. japsonline.com [japsonline.com]

- 17. an.shimadzu.com [an.shimadzu.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl Benzenesulfonate: Molecular Formula and Weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides core molecular information for Ethyl Benzenesulfonate (B1194179), a chemical compound relevant in various research and development applications. The following sections detail its fundamental chemical identifiers.

Quantitative Molecular Data

The essential molecular details of Ethyl Benzenesulfonate are summarized below. This data is fundamental for stoichiometric calculations, analytical characterization, and formulation development.

| Parameter | Value | Citations |

| Molecular Formula | C₈H₁₀O₃S | [1][2][3][4][5] |

| Molecular Weight | 186.23 g/mol | [1][2][5][6] |

| 186.228 g/mol | [4] | |

| CAS Number | 515-46-8 | [1][4][6] |

Visualization of Core Properties

To illustrate the direct relationship between the compound and its primary molecular identifiers, the following diagram is provided.

Caption: Relationship between this compound and its molecular properties.

This guide serves as a foundational reference for professionals engaged in scientific research and drug development, ensuring accurate and reliable data for experimental and theoretical applications.

References

An In-depth Technical Guide to the Structure and Bonding of Ethyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl benzenesulfonate (B1194179) (C₈H₁₀O₃S) is an aromatic sulfonate ester of significant interest in organic synthesis and as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. A thorough understanding of its molecular structure, bonding characteristics, and spectroscopic profile is essential for its effective utilization and control. This technical guide provides a comprehensive overview of ethyl benzenesulfonate, detailing its structural features, physicochemical properties, and the analytical techniques used for its characterization. Detailed experimental protocols for its synthesis and analysis are also presented to support researchers in the fields of chemistry and drug development.

Molecular Structure and Bonding

This compound consists of a central tetrahedral sulfur atom covalently bonded to a benzene (B151609) ring, two oxygen atoms through double bonds (S=O), and an ethoxy group (-OCH₂CH₃) via a single bond.[1] The molecule's geometry and electronic distribution are key to its reactivity.

The core of the molecule is the benzenesulfonyl group. The benzene ring is a planar, aromatic system with delocalized π-electrons across the six carbon atoms. The sulfur atom is sp³ hybridized, leading to a tetrahedral geometry. The S=O and S-O bond lengths and the O-S-O bond angles are characteristic of sulfonate esters and are influenced by the electronegativity of the oxygen atoms and the resonance stabilization of the sulfonate group. The C-S bond connects the aromatic ring to the sulfonate functional group. The molecule is completed by an ethyl group attached to one of the sulfonate oxygen atoms, forming the ester linkage (S-O-C). The presence of the polar sulfonate group makes this compound a polar organic compound.[1]

Physicochemical and Spectroscopic Data

The properties of this compound have been well-characterized through various analytical techniques. This data is crucial for its identification, purification, and safe handling.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃S | [1][2] |

| Molecular Weight | 186.23 g/mol | [1][2] |

| CAS Number | 515-46-8 | [1][2] |

| Appearance | Colorless to light yellow clear liquid/oil | [1] |

| Boiling Point | 156 °C at 15 mmHg | |

| Density | 1.22 g/cm³ | |

| Refractive Index | 1.5090-1.5110 | |

| Water Solubility | 1.376 g/L at 25 °C |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR Data | ||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| Aromatic (ortho-H) | ~7.90 | Multiplet |

| Aromatic (meta, para-H) | ~7.43 - 7.79 | Multiplet |

| Methylene (-CH₂-) | ~4.12 | Quartet, J ≈ 7.1 Hz |

| Methyl (-CH₃) | ~1.29 | Triplet, J ≈ 7.1 Hz |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | ~136.3 |

| Aromatic (para-C) | ~133.6 |

| Aromatic (ortho-C) | ~129.2 |

| Aromatic (meta-C) | ~127.8 |

| Methylene (-CH₂-) | ~68.0 |

| Methyl (-CH₃) | ~14.8 |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonate group and the aromatic ring.

| IR Absorption Data | |

| Frequency (cm⁻¹) | Assignment |

| ~3030 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1700-1500 | Aromatic C=C Bending |

| ~1350 & ~1175 | Asymmetric & Symmetric S=O Stretch |

| ~1000-700 | S-O Stretch |

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (GC-MS) of this compound typically shows a molecular ion peak and characteristic fragmentation patterns.[2]

| Mass Spectrometry Data | |

| m/z | Assignment |

| 186 | [M]⁺ (Molecular Ion) |

| 141 | [M - C₂H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This compound is typically synthesized by the esterification of benzenesulfonyl chloride with ethanol (B145695). The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Benzenesulfonyl chloride

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Add absolute ethanol (1.1 eq) to the dropping funnel.

-

Slowly add the ethanol to the stirred solution of benzenesulfonyl chloride.

-

After the addition of ethanol, add pyridine or triethylamine (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel.

Characterization Methods

3.2.1. NMR Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR: Acquire the spectrum with a standard proton pulse program. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

¹³C NMR: Acquire the spectrum with a proton-decoupled pulse program. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).

3.2.2. FT-IR Spectroscopy

-

Instrument: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: A standard GC-MS system.

-

GC Column: A non-polar capillary column (e.g., HP-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 250 °C) to ensure elution of the compound.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-300.

Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow for the synthesis of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for synthesis.

References

Solubility of ethyl benzenesulfonate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethyl benzenesulfonate (B1194179) in water and various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known qualitative and quantitative solubility information and presents a detailed experimental protocol for determining precise solubility values.

Core Concepts in Solubility

Ethyl benzenesulfonate (C₈H₁₀O₃S) is a polar organic compound, a characteristic primarily imparted by the sulfonate group.[1] This polarity is a key determinant of its solubility profile. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar solvents. The interplay between the polar sulfonate group and the nonpolar benzene (B151609) ring and ethyl group dictates its solubility across a spectrum of solvents.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed journals or chemical databases. However, a specific value for its solubility in water has been reported.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Data Type |

| Water | H₂O | 25 | 1.376 g/L | Experimental[2] |

| Water | H₂O | Not Specified | -2.13 (log₁₀ of molar solubility) | Predicted[3] |

Qualitative Solubility Profile

Qualitative assessments of this compound's solubility in various organic solvents are more commonly reported. These findings provide valuable guidance for solvent selection in synthesis, purification, and formulation.

Table 2: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Solubility Description |

| Alcohols | Methanol, Ethanol | Soluble[1][4] |

| Ethers | Diethyl ether | Soluble[1] |

| Halogenated Solvents | Chloroform | Slightly Soluble[2] |

| Esters | Ethyl Acetate | Slightly Soluble[2] |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble[4] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the saturation shake-flask method is a widely accepted and reliable technique. This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Glass flasks with airtight seals (e.g., screw-cap flasks)

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Centrifuge (optional)

-

A validated analytical method for quantifying this compound concentration (e.g., High-Performance Liquid Chromatography with UV detection, Gas Chromatography).

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask. The presence of undissolved solute at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

-

Add a known volume of the solvent to the flask.

-

Seal the flask securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed flask in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute. Preliminary studies may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter to remove any suspended solid particles. Alternatively, the sample can be centrifuged at a high speed, and the supernatant carefully collected.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the pre-validated analytical method.

-

Determine the concentration of this compound in the diluted sample using the chosen analytical technique.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Logical Relationship of Factors Influencing Solubility

The solubility of this compound is governed by a logical interplay of molecular and environmental factors. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

References

A Technical Guide to the Spectral Analysis of Ethyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for ethyl benzenesulfonate (B1194179) (CAS No. 515-46-8), a compound of interest in organic synthesis and as a potential genotoxic impurity in drug substances. This document details the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for ethyl benzenesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Multiplet | 2H | Aromatic (ortho-protons) |

| ~7.79 - 7.43 | Multiplet | 3H | Aromatic (meta- and para-protons) |

| ~4.12 | Quartet | 2H | -O-CH₂- |

| ~1.29 | Triplet | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~136.3 | Aromatic (ipso-carbon) |

| ~133.6 | Aromatic (para-carbon) |

| ~129.2 | Aromatic (meta-carbons) |

| ~127.8 | Aromatic (ortho-carbons) |

| ~68.0 (approx.) | -O-CH₂- |

| ~14.0 (approx.) | -CH₃ |

Note: Precise values for the ethyl group carbons can vary slightly. The provided values are based on typical ranges for similar structures.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2990, ~2940 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |

| ~1585 | Medium | Aromatic C=C stretch |

| ~1360 | Strong | S=O asymmetric stretch |

| ~1180 | Strong | S=O symmetric stretch |

| ~1090 | Strong | S-O-C stretch |

| ~750, ~685 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Sample Preparation: Neat (thin film between salt plates).

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 186 | Moderate | [M]⁺ (Molecular Ion) |

| 157 | Low | [M - C₂H₅]⁺ |

| 141 | High | [M - OC₂H₅]⁺ or [C₆H₅SO₂]⁺ |

| 94 | Moderate | [C₆H₅OH]⁺ |

| 77 | Very High (Base Peak) | [C₆H₅]⁺ (Phenyl cation) |

| 51 | Moderate | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Structural and Spectral Correlation

The structure of this compound directly correlates with its observed spectral data. The following diagram illustrates the relationship between the molecule's functional groups and their characteristic signals.

References

Navigating the Thermal Landscape of Ethyl Benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl benzenesulfonate (B1194179) (EBS), a common intermediate in organic synthesis, presents considerations regarding its thermal stability and decomposition profile. Understanding these characteristics is crucial for safe handling, process optimization, and risk assessment in pharmaceutical development and manufacturing. This technical guide provides a comprehensive overview of the thermal behavior of ethyl benzenesulfonate, including its decomposition pathways and the methodologies used for its characterization. Due to a lack of specific published experimental data on the thermal analysis of this compound, this guide presents generalized information based on the behavior of analogous aryl sulfonate esters and provides templates for experimental design and data presentation.

Thermal Stability Profile

Table 1: Summary of Thermal Analysis Data (Illustrative)

| Parameter | Value | Method | Notes |

| Thermogravimetric Analysis (TGA) | |||

| Onset of Decomposition (Tonset) | Data not available | TGA | Represents the temperature at which significant mass loss begins. For similar aromatic sulfonate esters, this can range from 150°C to 250°C. |

| Temperature at Max Decomposition Rate (Tmax) | Data not available | DTG | Indicates the point of most rapid decomposition. |

| Final Residue at 600°C | Data not available | TGA | The amount of non-volatile material remaining after the initial decomposition. |

| Differential Scanning Calorimetry (DSC) | |||

| Decomposition Exotherm Peak | Data not available | DSC | Indicates the temperature at which the decomposition process releases the most energy. |

| Enthalpy of Decomposition (ΔHd) | Data not available | DSC | Quantifies the heat released during decomposition. A higher value indicates a more energetic event. |

Note: The values in this table are illustrative and should be replaced with experimental data for this compound when available.

Decomposition Pathway and Products

The thermal decomposition of this compound is anticipated to proceed through an elimination reaction, a common pathway for sulfonate esters. This can occur via either a unimolecular (E1) or bimolecular (E2) mechanism, yielding ethylene (B1197577) and benzenesulfonic acid as the primary products.

Decomposition Reaction:

C6H5SO3CH2CH3 (this compound) → C2H4 (Ethylene) + C6H5SO3H (Benzenesulfonic Acid)

At higher temperatures, benzenesulfonic acid may further decompose to sulfur dioxide and benzene.

Table 2: Potential Decomposition Products of this compound

| Product Name | Chemical Formula | Physical State at STP | Hazards |

| Ethylene | C2H4 | Gas | Flammable |

| Benzenesulfonic Acid | C6H5SO3H | Solid | Corrosive |

| Sulfur Dioxide | SO2 | Gas | Toxic, Corrosive |

| Benzene | C6H6 | Liquid | Carcinogenic, Flammable |

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental methods are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated stainless steel for higher temperatures). An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate.

-

Temperature Program: Heat the sample and reference from ambient temperature to a final temperature beyond the decomposition range at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify exothermic or endothermic events. The peak temperature and the integrated area of the exothermic peak corresponding to decomposition provide the decomposition temperature and the enthalpy of decomposition (ΔHd), respectively.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of this compound is placed in a pyrolysis tube or on a filament.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 300°C, 400°C, and 500°C to observe the evolution of products with temperature) in an inert atmosphere.

-

GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

-

-

Data Analysis: The mass spectra of the eluted compounds are compared with spectral libraries (e.g., NIST) to identify the decomposition products.

Visualizing Decomposition and Experimental Workflows

Visual diagrams are essential for understanding complex relationships and processes. The following diagrams, generated using the DOT language, illustrate the proposed decomposition pathway of this compound and a typical experimental workflow for its thermal analysis.

Ethyl Benzenesulfonate and its Analogs: A Technical Guide for Drug Development Professionals

An in-depth examination of ethyl benzenesulfonate (B1194179) and its synonyms, focusing on their chemical properties, genotoxic potential, and analytical methodologies relevant to the pharmaceutical industry.

This technical guide provides a comprehensive overview of ethyl benzenesulfonate, a compound of significant interest to researchers, scientists, and drug development professionals due to its classification as a potential genotoxic impurity (PGI). Understanding the synonyms, chemical properties, mechanism of action, and analytical protocols for such compounds is critical for ensuring the safety and regulatory compliance of pharmaceutical products.

Synonyms and Chemical Identity

This compound is known by several synonyms in scientific literature and chemical databases. Establishing a clear identification of this compound is the first step in a thorough risk assessment.

| Synonym | CAS Number | Molecular Formula | Molecular Weight |

| Benzenesulfonic acid ethyl ester | 515-46-8 | C8H10O3S | 186.23 g/mol |

| Ethyl Phenylsulfonate | 515-46-8 | C8H10O3S | 186.23 g/mol |

| Ethyl Besylate | 515-46-8 | C8H10O3S | 186.23 g/mol |

| NSC 3217 | 515-46-8 | C8H10O3S | 186.23 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Appearance | Clear colourless to pale yellow oil |

| Boiling Point | 156 °C |

| Refractive Index (n20/D) | 1.51 |

| Storage Temperature | 2-8°C, under inert atmosphere |

Mechanism of Genotoxicity: DNA Alkylation

Sulfonic acid esters, including this compound, are recognized as potential alkylating agents.[1] Their genotoxic effects are believed to stem from their ability to covalently modify DNA, which can lead to mutations and potentially carcinogenesis.[2][3] The electrophilic nature of the ethyl group in this compound allows it to react with nucleophilic sites on DNA bases, primarily the N7 position of guanine. This process, known as DNA alkylation, can disrupt the normal replication and transcription of DNA, leading to mutations if not repaired.[3][4]

Figure 1. Mechanism of DNA Alkylation by this compound.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the key assays used to evaluate its genotoxic potential.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of benzenesulfonyl chloride with ethanol.

Materials:

-

Benzenesulfonyl chloride

-

Ethanol (absolute)

-

Pyridine (B92270) (or other suitable base)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzenesulfonyl chloride in an excess of absolute ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add pyridine to the mixture with constant stirring. The pyridine acts as a catalyst and neutralizes the hydrochloric acid byproduct.

-

After the addition of pyridine is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

After reflux, cool the mixture and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Genotoxicity Assessment

The genotoxic potential of this compound is primarily assessed using the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.

The Ames test is a widely used method to evaluate the mutagenic properties of a chemical by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[5]

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)[6]

-

Escherichia coli tester strain (e.g., WP2 uvrA)

-

Test substance (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive and negative controls

-

S9 fraction (for metabolic activation)[6]

-

Molten top agar (B569324) containing a trace amount of histidine (or tryptophan) and biotin

-

Minimal glucose agar plates

Procedure:

-

Plate Incorporation Method: To 2.0 mL of molten top agar, add 0.1 mL of the bacterial tester strain culture, 0.1 mL of the test substance solution at various concentrations, and 0.5 mL of S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).[5]

-

The mixture is gently vortexed and poured onto the surface of a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

Following incubation, the number of revertant colonies on each plate is counted.

-

A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies compared to the negative control.[6]

Figure 2. Workflow for the Ames Test.

The in vitro micronucleus assay is used to detect the potential of a substance to induce chromosomal damage.[7] This damage can result in the formation of micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone mitosis.[7]

Materials:

-

Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)[7]

-

Test substance (this compound) dissolved in a suitable solvent

-

Positive and negative controls

-

S9 fraction (for metabolic activation)

-

Cytochalasin B (to block cytokinesis)

-

Culture medium, flasks, and slides

-

Fixative and staining solutions (e.g., Giemsa)

Procedure:

-

Cell Treatment: Proliferating mammalian cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).[7]

-

Removal of Test Substance: After the treatment period, the cells are washed and fresh medium containing cytochalasin B is added. Cytochalasin B inhibits cytokinesis, resulting in binucleated cells.

-

Incubation: The cells are incubated for a period that allows for the completion of one cell cycle.

-

Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain like Giemsa.[7]

-

Scoring: The slides are analyzed under a microscope to determine the frequency of micronucleated cells in the binucleated cell population. At least 2000 binucleated cells per concentration should be scored.[7]

-

Evaluation: A substance is considered to have genotoxic potential if it causes a significant, dose-dependent increase in the frequency of micronucleated cells.[7]

Figure 3. Workflow for the In Vitro Micronucleus Assay.

Quantitative Analysis in Pharmaceuticals

The detection and quantification of this compound as a potential impurity in active pharmaceutical ingredients (APIs) is crucial. A sensitive and specific analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is often employed.[8]

Sample Preparation:

-

Accurately weigh a known amount of the drug substance (e.g., 45 mg) into a volumetric flask (e.g., 1 mL).[7]

-

Dissolve and dilute to volume with a suitable solvent, such as methanol.

-

Sonicate the solution for approximately 10 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and adjust the volume with the solvent if necessary.

-

Filter the solution through a 0.22 µm filter before injection into the LC-MS system.[7]

LC-MS Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of 5 mmol/L ammonium (B1175870) formate (B1220265) in water and methanol.[8]

-

Ionization Source: Heated Dual Ion Source (DUIS) combining ESI and APCI.[8]

-

Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Calibration: Prepare a series of standard working solutions of this compound in the appropriate solvent (e.g., methanol) at concentrations ranging from 5 to 500 µg/L.[7] A calibration curve is generated by plotting the peak area against the concentration.

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis and genotoxicity of this compound and related compounds.

Table 1: Quantitative Analysis of Aryl Sulfonate Impurities by LC-MS [7]

| Analyte | Linear Range (µg/L) | Correlation Coefficient (r²) |

| Mthis compound | 5 - 500 | > 0.999 |

| This compound | 5 - 500 | > 0.999 |

| Methyl p-toluenesulfonate | 5 - 500 | > 0.999 |

| Ethyl p-toluenesulfonate | 5 - 500 | > 0.999 |

| Isopropyl p-toluenesulfonate | 5 - 500 | > 0.999 |

Table 2: Spiked Recovery of Sulfonate Esters in an Active Pharmaceutical Ingredient (API) using GC-MS [9]

| Compound | Spike Level (ng/mg of API) | Average Recovery (%) | Repeatability (%RSD, n=5) |

| This compound | 10 | 90.8 - 116.6 | < 3.4 |

Table 3: Genotoxicity Data for Ethyl Methanesulfonate (B1217627) (EMS) - A Related Alkylating Agent [3]

| Endpoint | Minimal Effective Dose (in vivo) | No-Observed-Effect-Level (NOEL) for Teratogenicity (mice) |

| Genotoxicity | 50 mg/kg (effects observed in some studies) | 100 mg/kg |

| Genotoxicity | 100 mg/kg (clearly positive in most studies) | - |

Note: Data for EMS is provided as a reference for a well-studied ethylating agent. Specific quantitative genotoxicity data for this compound from similar in vivo studies is less readily available in the public domain.

References

- 1. measurlabs.com [measurlabs.com]

- 2. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 3. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo genotoxicity of EMS: statistical assessment of the dose response curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. criver.com [criver.com]

- 8. shimadzu.com [shimadzu.com]

- 9. researchgate.net [researchgate.net]

The Genotoxic Potential of Sulfonate Esters: A Technical Guide for Drug Development Professionals

Introduction

Sulfonate esters are a class of organic compounds that have come under scrutiny in the pharmaceutical industry due to their potential as genotoxic impurities (GTIs).[1] These compounds, often formed as byproducts during the synthesis of active pharmaceutical ingredients (APIs), can react with DNA, leading to mutations and potentially increasing the risk of cancer.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of the genotoxic potential of sulfonate esters is crucial for ensuring the safety and regulatory compliance of pharmaceutical products. This technical guide provides an in-depth overview of the genotoxic mechanisms of sulfonate esters, methodologies for their assessment, and a summary of available quantitative data.

Mechanism of Genotoxicity: DNA Alkylation and Cellular Responses

The primary mechanism by which sulfonate esters exert their genotoxic effects is through the alkylation of DNA.[2] As electrophilic compounds, they readily react with nucleophilic sites on DNA bases, forming DNA adducts. The most common sites of alkylation are the N7 position of guanine (B1146940) and the N3 position of adenine.[3][4] This alkylation can disrupt the normal structure and function of DNA, leading to several detrimental outcomes:

-

Point Mutations: The formation of adducts like O6-methylguanine can lead to mispairing during DNA replication, resulting in G:C to A:T transitions, a type of point mutation.[5]

-

DNA Strand Breaks: The DNA repair machinery, in its attempt to remove the alkylated bases, can create apurinic/apyrimidinic (AP) sites. These sites can be further processed, sometimes leading to single-strand and, subsequently, double-strand breaks.

-

Chromosomal Aberrations: The accumulation of DNA damage and errors in replication or repair can lead to larger-scale structural changes in chromosomes, such as deletions, translocations, and aneuploidy.

DNA Damage Response Signaling Pathway

The cell possesses a sophisticated network of signaling pathways to detect and respond to DNA damage, collectively known as the DNA Damage Response (DDR). When sulfonate ester-induced DNA adducts are formed, sensor proteins recognize the lesions, triggering a cascade of signaling events. Key players in this pathway include the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which are activated by double-strand breaks and single-strand DNA, respectively.[6][7][8]

Activated ATM and ATR phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2. This leads to cell cycle arrest, providing time for the cell to repair the DNA damage. If the damage is too extensive to be repaired, the DDR can trigger apoptosis (programmed cell death) to eliminate the potentially cancerous cell. The primary repair pathway for alkylation damage is the Base Excision Repair (BER) pathway, which involves a series of enzymes that recognize and remove the damaged base, followed by DNA synthesis and ligation to restore the original sequence.[9][10][11][12]

Experimental Assessment of Genotoxicity

A battery of well-established in vitro and in vivo assays is used to assess the genotoxic potential of sulfonate esters. These tests are designed to detect different genotoxic endpoints, from point mutations to chromosomal damage.

Experimental Workflow for Genotoxicity Assessment

The assessment of the genotoxic potential of a novel sulfonate ester typically follows a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary. This strategy is designed to be efficient and to minimize the use of animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principles.

Quantitative Genotoxicity Data for Sulfonate Esters

The following tables summarize publicly available quantitative data from key genotoxicity assays for a range of sulfonate esters. These data are essential for structure-activity relationship (SAR) analysis and for establishing safe exposure limits.

Bacterial Reverse Mutation Assay (Ames Test) Data

The Ames test is a widely used in vitro assay that assesses the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. A positive result is indicated by a significant increase in the number of revertant colonies.

| Sulfonate Ester | Strain | Metabolic Activation (S9) | Lowest Effective Concentration (µ g/plate ) | Fold Increase over Control | Reference |

| Methyl methanesulfonate (B1217627) | TA100 | - | 33 | >2 | [9] |

| Methyl methanesulfonate | TA100 | + | 33 | >2 | [9] |

| Ethyl methanesulfonate | TA100 | - | 100 | >2 | [13] |

| Ethyl methanesulfonate | TA100 | + | 100 | >2 | [13] |

| Propyl methanesulfonate | TA100 | - | 100 | >2 | [14] |

| Isopropyl methanesulfonate | TA100 | - | 333 | >2 | [14] |

| Methyl benzenesulfonate | TA100 | - | 100 | >2 | [14] |

| This compound | TA100 | - | 1000 | >2 | [14] |

| Methyl p-toluenesulfonate | TA100 | - | 100 | >2 | [15] |

| Ethyl p-toluenesulfonate | TA100 | - | 3333 | >2 | [15] |

In Vitro Micronucleus Test Data

The in vitro micronucleus test detects chromosomal damage in mammalian cells by measuring the frequency of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.

| Sulfonate Ester | Cell Line | Metabolic Activation (S9) | Lowest Effective Concentration (µg/mL) | Fold Increase over Control | Reference |

| Methyl methanesulfonate | L5178Y | - | 0.5 | >2 | [15] |

| Methyl methanesulfonate | L5178Y | + | 1 | >2 | [15] |

| Ethyl methanesulfonate | L5178Y | - | 50 | >2 | [13] |

| Ethyl methanesulfonate | L5178Y | + | 100 | >2 | [13] |

| Propyl methanesulfonate | V79 | - | 10 | Significant increase | [14] |

| Isopropyl methanesulfonate | V79 | - | 50 | Significant increase | [14] |

| Mthis compound | L5178Y | - | 2.5 | >2 | [15] |

| This compound | L5178Y | - | 50 | >2 | [15] |

| Methyl p-toluenesulfonate | L5178Y | - | 1 | >2 | [15] |

| Ethyl p-toluenesulfonate | L5178Y | - | 25 | >2 | [15] |

In Vivo Micronucleus Test Data

The in vivo micronucleus test assesses the genotoxic potential of a substance in a whole animal model, typically rodents. The frequency of micronucleated erythrocytes in the bone marrow or peripheral blood is measured.

| Sulfonate Ester | Species | Route of Administration | Dose (mg/kg) | Observation | Reference |

| Ethyl methanesulfonate | Mouse | Intraperitoneal | 50 | Increased micronuclei | [2] |

| Ethyl methanesulfonate | Mouse | Oral | 100 | Increased micronuclei | [16][17] |

| Methyl methanesulfonate | Mouse | Intraperitoneal | 40 | Increased micronuclei | [18] |

Detailed Experimental Protocols

This section provides a detailed overview of the standard protocols for the key genotoxicity assays mentioned above, based on the Organisation for Economic Co-operation and Development (OECD) guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

The bacterial reverse mutation assay is performed to detect gene mutations induced by chemical substances.

-

Principle: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

-

Test System: At least five strains of bacteria are recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101.

-

Procedure:

-

Dose Range Finding: A preliminary experiment is conducted to determine the appropriate concentration range of the test substance.

-

Main Experiment: The test is performed with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if applicable) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix (if applicable) are incubated together before being mixed with top agar and plated.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted.

-

-

Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration.

In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal damage.

-

Test System: Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79)) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Procedure:

-

Cell Culture and Treatment: Cells are cultured and exposed to at least three concentrations of the test substance for a short (3-6 hours) and a long (continuous for about 1.5 normal cell cycle lengths) duration, both with and without S9 metabolic activation.

-

Cell Harvest: At an appropriate time after treatment, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested.

-

Slide Preparation: Harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: Slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

-

Data Analysis: A test substance is considered positive if it induces a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations or if a statistically significant increase is observed at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474

This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts in living animals.

-

Principle: The test substance is administered to an animal, and the frequency of micronucleated immature (polychromatic) erythrocytes in the bone marrow or peripheral blood is determined.

-

Test System: Typically, mice or rats are used.

-

Procedure:

-

Dose Selection: At least three dose levels are selected based on a preliminary range-finding study, with the highest dose being the maximum tolerated dose (MTD) or a limit dose.

-

Animal Treatment: Animals are administered the test substance, usually via oral gavage or intraperitoneal injection, once or twice.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (typically 24 and 48 hours).

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

-

Scoring: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity.

-

-

Data Analysis: A substance is considered positive if there is a dose-related increase in the number of micronucleated polychromatic erythrocytes and if the increase is statistically significant at one or more dose levels compared to the negative control.

Conclusion

The genotoxic potential of sulfonate esters is a significant concern in pharmaceutical development, necessitating a robust and scientifically sound assessment strategy. Understanding the mechanisms of DNA alkylation and the subsequent cellular responses is fundamental to interpreting genotoxicity data. The tiered approach to testing, employing a battery of in silico, in vitro, and in vivo assays, provides a comprehensive framework for hazard identification and risk assessment. The quantitative data and detailed protocols presented in this guide are intended to support researchers, scientists, and drug development professionals in navigating the complexities of evaluating and controlling sulfonate ester impurities, ultimately contributing to the development of safer medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]